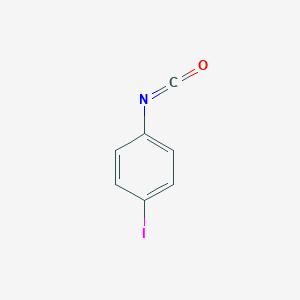

4-Iodophenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-iodo-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMKUTIUJGYHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392135 | |

| Record name | 4-Iodophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15845-62-2 | |

| Record name | 4-Iodophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-4-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Iodophenyl isocyanate chemical properties and reactivity

An In-depth Technical Guide to 4-Iodophenyl Isocyanate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of this compound. This compound is a valuable reagent in organic synthesis, particularly for the preparation of various derivatives used in medicinal chemistry and materials science. Its reactivity is dominated by the electrophilic nature of the isocyanate group, making it a versatile building block for creating ureas, urethanes (carbamates), and other important structural motifs.[1][2]

Core Chemical and Physical Properties

This compound is a solid at room temperature, sensitive to moisture and light.[3] Proper storage is crucial to maintain its reactivity and purity.

| Property | Value | Source |

| Molecular Formula | C₇H₄INO | [3] |

| Molecular Weight | 245.02 g/mol | [3] |

| Melting Point | 44-48 °C | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Appearance | White to light yellow solid | Inferred from related compounds |

| Storage Temperature | 2-8°C |

Reactivity and Reaction Mechanisms

The isocyanate functional group (–N=C=O) is highly electrophilic at the central carbon atom. This makes it susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols, amines, and water.[4][5] Aromatic isocyanates, like this compound, are generally more reactive than their aliphatic counterparts.[6]

Reaction with Nucleophiles

The general reaction involves the attack of a nucleophile on the carbonyl carbon of the isocyanate group. This is followed by a proton transfer, typically from the nucleophile to the nitrogen atom of the isocyanate.[5]

References

4-Iodophenyl isocyanate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Iodophenyl isocyanate, a key reagent in organic synthesis. It covers its physicochemical properties, detailed experimental protocols for its synthesis and applications, and discusses its chemical reactivity and potential areas of interest for researchers.

Physicochemical and Identification Data

The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 15845-62-2 | [1] |

| Molecular Formula | C₇H₄INO | [2] |

| Molecular Weight | 245.02 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 44-48 °C | |

| Boiling Point | 84 °C at 5 mmHg | [3] |

| Density | 1.79 g/cm³ (Predicted) | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in organic solvents like dry benzene. | |

| InChI Key | KVMKUTIUJGYHBA-UHFFFAOYSA-N | |

| SMILES | O=C=Nc1ccc(I)cc1 |

Synthesis of this compound

This compound can be synthesized from 4-iodoaniline through a reaction with triphosgene in the presence of a base like triethylamine. This method provides a reliable route to obtaining the isocyanate for further use in chemical synthesis.

Experimental Protocol: Synthesis from 4-Iodoaniline

-

Reaction Setup: A solution of triphosgene (e.g., 10 mmol) and triethylamine (e.g., 20 mmol) is prepared in a suitable dry solvent, such as benzene, under an inert atmosphere.

-

Addition of Amine: A solution of 4-iodoaniline (e.g., 20 mmol) in the same dry solvent is added dropwise to the triphosgene solution over a period of approximately 20 minutes.

-

Reaction Conditions: During the addition, the reaction mixture's temperature is gradually increased from ambient to reflux. The mixture is then refluxed for approximately 3 hours to ensure the completion of the reaction.

-

Work-up and Purification: After reflux, the reaction mixture is filtered to remove any precipitated salts. The filtrate is then concentrated under reduced pressure to yield a residue. The crude product is purified by distillation under reduced pressure to afford this compound as a colorless liquid, which solidifies upon cooling.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Iodophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Iodophenyl isocyanate (C₇H₄INO), an important intermediate in pharmaceutical and chemical synthesis. The document details established synthetic methodologies, including experimental protocols and reaction mechanisms, and presents key quantitative data in a structured format. Safety precautions for handling this hazardous compound are also outlined.

Physicochemical Properties

This compound is an aromatic compound featuring a phenyl ring substituted with an iodine atom and an isocyanate functional group at the para position.[1] Its properties are summarized in the tables below.

Table 1: Physical and Thermodynamic Properties

| Property | Value | Reference |

| Melting Point | 44-48°C | [1] |

| Boiling Point | 84°C at 5 mmHg | [1] |

| Density | 1.79 g/cm³ | [1] |

| Flash Point | 113°C (closed cup) | |

| Vapor Pressure | 0.0248 mmHg at 25°C | [1] |

Table 2: Molecular Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₄INO | [1][2][3][4] |

| Molecular Weight | 245.02 g/mol | [2][3][4] |

| Exact Mass | 244.93400 u | [1] |

| InChI Key | KVMKUTIUJGYHBA-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=CC=C1N=C=O)I |

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are the phosgenation of 4-iodoaniline using triphosgene and the Curtius rearrangement of 4-iodobenzoyl azide.

Synthesis via Triphosgene (Phosgenation)

This is a common and effective method for synthesizing aryl isocyanates from the corresponding anilines. It involves the reaction of 4-iodoaniline with triphosgene, a safer solid substitute for phosgene gas.

The reaction proceeds by the formation of an N-phenylcarbamoyl chloride intermediate from the reaction of 4-iodoaniline with phosgene (generated in situ from triphosgene), followed by dehydrochlorination with a base like triethylamine to yield the isocyanate.

References

4-Iodophenyl Isocyanate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-iodophenyl isocyanate. Understanding these parameters is critical for ensuring the compound's integrity, maximizing experimental reproducibility, and ensuring laboratory safety. This document outlines the key factors influencing its stability, recommended storage protocols, and methodologies for stability assessment.

Core Concepts: Stability Profile of this compound

This compound is a reactive organic compound susceptible to degradation under various environmental conditions. Its stability is primarily influenced by moisture, temperature, and light. The isocyanate functional group (-N=C=O) is highly electrophilic and prone to reaction with nucleophiles, most notably water.

Moisture Sensitivity: The primary degradation pathway for this compound is hydrolysis. In the presence of water, the isocyanate group reacts to form an unstable carbamic acid, which then decomposes to the corresponding amine (4-iodoaniline) and carbon dioxide gas. This reaction is often catalyzed by bases.[1] The formation of insoluble polyureas can also occur, appearing as solid precipitates in the sample. This evolution of CO2 can lead to a dangerous pressure buildup in sealed containers.[2][3]

Thermal and Light Sensitivity: Elevated temperatures can accelerate the degradation of this compound and can also promote polymerization. The compound is also sensitive to light and should be stored in amber or opaque containers to prevent photolytic decomposition.[4][5][6]

Incompatible Materials: this compound is incompatible with a range of substances that can act as nucleophiles or catalysts for its decomposition. These include:

Recommended Storage and Handling Protocols

To maintain the purity and reactivity of this compound, strict adherence to proper storage and handling procedures is essential.

| Parameter | Recommended Condition |

| Temperature | Refrigerate at 2-8°C.[4][8][9] |

| Atmosphere | Store under a dry, inert atmosphere, such as nitrogen or argon, to minimize contact with moisture and oxygen.[7] |

| Container | Use a tightly sealed, amber or opaque glass container to protect from light and moisture.[4][5][6] Ensure the container closure is secure to prevent moisture ingress. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[1][10] Use personal protective equipment, including gloves and safety glasses.[10] |

| Dispensing | When dispensing, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the container. |

| Incompatible Agents | Store away from incompatible materials such as acids, bases, alcohols, amines, and strong oxidizing/reducing agents.[7] |

Experimental Protocol: Stability Assessment of this compound

The following is a representative protocol for assessing the stability of this compound under various conditions. This protocol is based on general principles of stability testing for reactive chemical compounds.

Objective: To determine the degradation rate of this compound under accelerated and long-term storage conditions.

Materials:

-

This compound (high purity)

-

Inert gas (Nitrogen or Argon)

-

Dry, amber glass vials with screw caps

-

Controlled environment chambers (for temperature and humidity)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Anhydrous solvents (e.g., acetonitrile, toluene)

Methodology:

-

Sample Preparation:

-

In a glovebox or under a stream of inert gas, accurately weigh 10-20 mg of this compound into several pre-labeled amber glass vials.

-

Purge the headspace of each vial with the inert gas before tightly sealing the cap.

-

-

Storage Conditions:

-

Long-Term Stability: Store a set of vials at the recommended storage condition of 2-8°C.

-

Accelerated Stability: Store sets of vials in controlled environment chambers at elevated temperatures (e.g., 25°C, 40°C) and controlled relative humidity (e.g., 60% RH).

-

Photostability: Expose a set of vials to a controlled light source (e.g., ICH-compliant photostability chamber) while maintaining a constant temperature. A control set should be wrapped in aluminum foil to exclude light.

-

-

Time Points for Analysis:

-

Analyze one vial from each storage condition at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term; 0, 1, 2, 4, and 6 weeks for accelerated).

-

-

Analytical Method (HPLC):

-

At each time point, remove a vial from its storage condition and allow it to equilibrate to room temperature.

-

Under an inert atmosphere, dissolve the contents in a known volume of anhydrous solvent (e.g., acetonitrile).

-

Immediately analyze the sample by a validated reverse-phase HPLC method with UV detection. The mobile phase and column selection should be optimized for the separation of this compound from its potential degradation products (e.g., 4-iodoaniline).

-

Quantify the peak area of this compound and any significant degradation products against a freshly prepared standard solution.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

-

Plot the percentage remaining versus time for each storage condition to determine the degradation kinetics.

-

If applicable, use the data from accelerated studies to predict the shelf-life under recommended storage conditions using Arrhenius calculations.

-

Quantitative Stability Data

| Storage Condition | Time Point | Purity (%) | Appearance |

| 2-8°C (Recommended) | 0 Months | 99.5 | White crystalline solid |

| 6 Months | 99.2 | No change | |

| 12 Months | 98.9 | No change | |

| 25°C / 60% RH (Accelerated) | 0 Weeks | 99.5 | White crystalline solid |

| 2 Weeks | 97.1 | Slight discoloration | |

| 4 Weeks | 94.8 | Yellowish tint | |

| 6 Weeks | 92.3 | Yellow solid | |

| 40°C / 75% RH (Stress Condition) | 0 Weeks | 99.5 | White crystalline solid |

| 1 Week | 88.6 | Yellow solid | |

| 2 Weeks | 79.4 | Brownish solid, clumping | |

| 4 Weeks | 65.2 | Brown solid, significant clumping |

Visualizing Stability Factors and Degradation Pathways

The following diagrams illustrate the key relationships and workflows pertinent to the stability of this compound.

Caption: Factors influencing the degradation of this compound.

References

- 1. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. 4-Iodophenyl isothiocyanate, 97% 2 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. westgard.com [westgard.com]

- 5. This compound | 15845-62-2 [amp.chemicalbook.com]

- 6. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways | Semantic Scholar [semanticscholar.org]

- 7. database.ich.org [database.ich.org]

- 8. cambridgesafety.co.uk [cambridgesafety.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. This compound (15845-62-2) for sale [vulcanchem.com]

In-Depth Technical Guide to 4-Iodophenyl Isocyanate: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, detailed handling precautions, and experimental protocols for 4-Iodophenyl isocyanate. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this versatile chemical intermediate.

Safety Data Sheet (SDS)

The following tables summarize the key safety and physical property data for this compound.

Table 1: Chemical Identification

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 1-Iodo-4-isocyanatobenzene, p-Iodophenyl isocyanate |

| CAS Number | 15845-62-2 |

| Molecular Formula | C₇H₄INO |

| Molecular Weight | 245.02 g/mol |

| Structure | Ic1ccc(cc1)N=C=O |

Table 2: Hazard Identification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Sigma-Aldrich, ChemicalBook[1][2]

Table 3: Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 44-48 °C (lit.) |

| Boiling Point | 84 °C at 5 mmHg |

| Flash Point | >110 °C (>230 °F) |

| Density | 1.79 g/cm³ (Predicted) |

| Storage Temperature | 2-8°C |

| Sensitivity | Moisture and light sensitive |

Source: Sigma-Aldrich, ChemicalBook[1][2][3]

Handling and Storage Precautions

Isocyanates are a class of highly reactive compounds that require strict safety protocols.[4] The following procedures are critical for the safe handling and storage of this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE. The following are minimum recommendations:

-

Eye Protection: Chemical safety goggles and a face shield should be worn.

-

Hand Protection: Use chemically resistant gloves such as butyl rubber or nitrile rubber. Latex gloves are not recommended as they may be permeable to isocyanates.[4]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of splashing, chemical-resistant coveralls should be considered.

-

Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors. If work outside of a fume hood is unavoidable, a full-face supplied-air respirator is necessary.

Safe Handling Workflow

The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.

Caption: General workflow for handling this compound.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It should be stored at 2-8°C and protected from moisture and light.[1][2][3] Isocyanates react with water to produce carbon dioxide, which can lead to a dangerous buildup of pressure in a sealed container.

Experimental Protocols

This compound is a valuable reagent in organic synthesis, particularly for the preparation of ureas, carbamates, and in cycloaddition reactions.

Synthesis of Silicon-Stereogenic Silicon-Bridged Arylpyridinones

This compound is used in the rhodium-catalyzed [2+2+2] cycloaddition with silicon-containing triynes to produce silicon-stereogenic silicon-bridged arylpyridinones. These compounds are of interest in materials science and for the development of chiral polymers.[4]

Experimental Protocol:

-

Catalyst Preparation: In a glovebox, a solution of [Rh(cod)Cl]₂ (1.2 mg, 2.5 µmol) and (R)-DTBM-SEGPHOS (5.5 mg, 5.0 µmol) in 1,2-dichloroethane (0.5 mL) is stirred at room temperature for 10 minutes.

-

Reaction Setup: To a vial containing the catalyst solution, a solution of the silicon-containing triyne (0.10 mmol) in 1,2-dichloroethane (0.5 mL) is added, followed by a solution of this compound (27.0 mg, 0.11 mmol) in 1,2-dichloroethane (0.5 mL).

-

Reaction Conditions: The vial is sealed and the reaction mixture is stirred at 35 °C for 24 hours.

-

Workup: The reaction mixture is concentrated under reduced pressure.

-

Purification: The residue is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired silicon-bridged arylpyridinone.

The following diagram illustrates the experimental workflow for this synthesis.

Caption: Experimental workflow for arylpyridinone synthesis.

Synthesis of N-(4-iodophenyl) Steroidal Carbamates

This compound can be reacted with steroidal alcohols, such as cholesterol and pregnenolone, to form the corresponding carbamates. These derivatives are of interest in medicinal chemistry and drug development.

Experimental Protocol for N-(4-iodophenyl)cholesteryl-3-carbamate:

-

Reaction Setup: A solution of cholesterol (387 mg, 1.0 mmol) in anhydrous toluene (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

-

Reagent Addition: this compound (269 mg, 1.1 mmol) is added to the solution. A catalytic amount of dibutyltin dilaurate (1-2 drops) can be added to accelerate the reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/methanol) or by column chromatography on silica gel to yield the pure N-(4-iodophenyl)cholesteryl-3-carbamate.

A similar procedure can be followed for the synthesis of N-(4-iodophenyl)pregnenolone-3-carbamate, using pregnenolone as the starting steroidal alcohol.

Biological Activity and Logical Relationships

While no specific signaling pathways involving this compound have been described in the available literature, related N-aryl carbamates have been shown to exhibit biological activity. For instance, cholesteryl-N-alkyl carbamates act as inhibitors of cholesterol esterase.[6][7] This inhibition is proposed to occur via a carbamylation mechanism, where the carbamate acts as a substrate mimic and forms a transient covalent bond with a serine residue in the active site of the enzyme, thereby inactivating it.

The following diagram illustrates the logical relationship in the proposed mechanism of cholesterol esterase inhibition by an N-aryl carbamate.

Caption: Proposed mechanism of cholesterol esterase inhibition.

This guide provides a foundation for the safe handling and informed use of this compound in a research and development setting. It is imperative that all users consult the most recent and comprehensive Safety Data Sheet before use and conduct a thorough risk assessment for their specific experimental conditions.

References

- 1. New reactivity at the silicon bridge in sila[1]ferrocenophanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Enantioselective Rhodium-Catalyzed [2+2+2] Cycloaddition of Pentenyl Isocyanate and 4-Ethynylanisole: Preparation and Use of Taddolpyrrolidine Phosphoramidite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rhodium-catalyzed asymmetric synthesis of silicon-stereogenic silicon-bridged arylpyridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhodium-Catalyzed Synthesis and Optical Properties of Silicon-Bridged Arylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. p-Nitrophenyl and cholesteryl-N-alkyl carbamates as inhibitors of cholesterol esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-(4-Iodophenyl)ureas via Reaction with Primary Amines

Executive Summary

The reaction between 4-iodophenyl isocyanate and primary amines is a cornerstone of modern synthetic and medicinal chemistry. This nucleophilic addition reaction reliably produces N,N'-disubstituted ureas, which are prevalent structural motifs in a vast array of biologically active molecules, particularly as kinase inhibitors. The presence of the iodine atom on the phenyl ring is of critical strategic importance, serving as a versatile synthetic handle for subsequent post-functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of diverse compound libraries, a crucial process in drug discovery and lead optimization. This guide provides a comprehensive overview of this pivotal reaction, including its mechanism, detailed experimental protocols, and a summary of reaction data with various primary amines.

Reaction Core: Mechanism and Workflow

The fundamental reaction involves the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbon atom of the isocyanate group. This forms a transient zwitterionic intermediate that rapidly undergoes a proton transfer to yield the stable urea product. The reaction is typically fast, high-yielding, and proceeds readily under mild conditions, often at room temperature.

Below is a generalized workflow for the synthesis and subsequent functionalization of N-(4-iodophenyl)ureas, illustrating its strategic importance in library synthesis.

Quantitative Data Summary

The reaction is highly versatile and has been successfully applied to a wide range of primary amines, including aliphatic, alicyclic, and aromatic amines. The following table summarizes representative examples, showcasing the typical conditions and high yields achievable.

| Entry | Primary Amine (R-NH₂) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Dichloromethane (DCM) | Room Temp. | 2 | 95 | |

| 2 | 3-chloro-4-fluoroaniline | Dichloromethane (DCM) | Room Temp. | 12 | 98 | |

| 3 | 4-amino-3-methylphenol | Dichloromethane (DCM) | Room Temp. | 12 | 94 | |

| 4 | 3-amino-4-methylphenol | Dichloromethane (DCM) | Room Temp. | 12 | 96 | |

| 5 | Benzylamine | Dichloromethane (DCM) | Room Temp. | 2 | 92 | |

| 6 | Cyclohexylamine | Dichloromethane (DCM) | Room Temp. | 2 | 96 | |

| 7 | tert-Butylamine | Dichloromethane (DCM) | Room Temp. | 4 | 90 |

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-(4-iodophenyl)ureas.

General Protocol for the Synthesis of N-(4-Iodophenyl)-N'-(aryl)ureas

This protocol is adapted from methodologies used in the synthesis of kinase inhibitors.

Materials:

-

This compound (1.0 eq)

-

Substituted primary aniline (e.g., 3-chloro-4-fluoroaniline) (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Reaction Setup: To a solution of the primary aniline (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) portion-wise at room temperature.

-

Reaction Execution: Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12 hours.

-

Work-up and Isolation: Upon completion, the urea product often precipitates from the reaction mixture. The solid is collected by vacuum filtration.

-

Purification: The collected solid is washed sequentially with DCM and diethyl ether to remove any unreacted starting materials and soluble impurities.

-

Drying and Characterization: The purified solid product is dried under high vacuum. The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

The diagram below illustrates the key steps of this experimental protocol.

Solubility of 4-Iodophenyl Isocyanate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4-iodophenyl isocyanate in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines predicted solubility profiles, detailed experimental methodologies for solubility determination, and crucial information regarding the compound's reactivity and safe handling.

Introduction to this compound

This compound is an aromatic organic compound featuring an iodine atom and a highly reactive isocyanate functional group attached to a benzene ring. Its molecular structure lends it to a variety of applications in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and polymers. The reactivity of the isocyanate group makes understanding its solubility and stability in different solvent environments critical for its effective use in chemical reactions and process development.

Predicted Solubility Profile

It is anticipated to be soluble in polar aprotic solvents and some nonpolar aromatic solvents.[1][2] Protic solvents, such as alcohols and water, are generally not suitable as they will react with the isocyanate group.[3]

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Ethers | Diethyl Ether | Soluble | Moderate polarity, suitable for dissolving aryl isocyanates. |

| Tetrahydrofuran (THF) | Very Soluble | Higher polarity than diethyl ether, good solvent for polar organic compounds. | |

| Ketones | Acetone | Soluble | Polar aprotic solvent capable of dissolving aryl isocyanates.[2] |

| Methyl Ethyl Ketone (MEK) | Soluble | Similar properties to acetone. | |

| Esters | Ethyl Acetate | Soluble | Moderate polarity, commonly used as a reaction solvent. |

| Halogenated | Dichloromethane (DCM) | Very Soluble | Effective solvent for a wide range of organic compounds, including aryl isocyanates.[2] |

| Chloroform | Very Soluble | Similar to dichloromethane in solvent properties.[2][3] | |

| Aromatic | Toluene | Soluble | Nonpolar aromatic solvent, suitable for dissolving the phenyl ring structure. |

| Benzene | Soluble | Similar to toluene. | |

| Amides | N,N-Dimethylformamide (DMF) | Very Soluble | Highly polar aprotic solvent, known to be a good solvent for aryl isocyanates.[4] |

| Hydrocarbons | Hexane | Sparingly Soluble | Nonpolar solvent, less effective at dissolving the polar isocyanate group. |

| Protic Solvents | Water | Reactive (Insoluble) | Reacts to form an insoluble urea derivative.[3] |

| Alcohols (e.g., Ethanol) | Reactive (Soluble) | Reacts to form carbamates.[5] |

Disclaimer: The data presented in this table are predicted values based on qualitative information for similar compounds and general chemical principles. Experimental verification is required for precise quantitative solubility determination.

Experimental Protocols for Solubility Determination

Due to the reactive nature of this compound, care must be taken when determining its solubility. The following protocols are recommended.

Gravimetric Method for Non-Reactive Solvents

This method is suitable for determining the solubility in aprotic and nonpolar solvents where this compound is stable.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed, dry glass vial at a constant, recorded temperature.

-

Agitate the mixture using a magnetic stirrer or a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

-

-

Phase Separation:

-

Allow the vial to stand undisturbed at the constant temperature to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated glass syringe fitted with a PTFE filter to avoid transferring any solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered supernatant to a pre-weighed, dry container.

-

Remove the solvent under reduced pressure or in a fume hood, taking care not to sublime the solute.

-

Once the solvent is fully evaporated, re-weigh the container with the solid residue.

-

-

Calculation:

-

The solubility is calculated as the mass of the dissolved this compound per volume of solvent (e.g., in g/L or mg/mL).

-

UV-Vis Spectroscopic Method

This method is advantageous for determining solubility in solvents where this compound has a distinct UV-Vis absorbance spectrum. A calibration curve must first be established.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution and separate the supernatant as described in the gravimetric method (steps 1 and 2).

-

Dilute a known volume of the clear supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Reactivity and Stability Considerations

The isocyanate group (-N=C=O) is highly electrophilic and will react with nucleophiles. This reactivity is a critical consideration when selecting solvents for solubility studies and for its use in synthesis.

-

Reaction with Protic Solvents: Alcohols, amines, and water will react with the isocyanate group to form carbamates, ureas, and diaryl ureas, respectively. These reactions are often exothermic.[3]

-

Moisture Sensitivity: this compound is sensitive to moisture and should be handled under anhydrous conditions to prevent its degradation to the corresponding diaryl urea.[5]

-

Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[6]

Visualizations

Experimental Workflow for Solubility Determination

Caption: A typical workflow for the experimental determination of solubility.

Reactivity of this compound with Protic Solvents

Caption: Reaction pathways of this compound with common protic nucleophiles.

Safe Handling and Storage

This compound is a hazardous substance and should be handled with appropriate safety precautions.[6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Incompatibilities: Avoid contact with water, alcohols, amines, strong acids, and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This guide serves as a foundational resource for researchers working with this compound. For specific applications, it is imperative to conduct thorough experimental validation of its solubility and to adhere to all recommended safety protocols.

References

- 1. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 4-Chlorophenyl isocyanate CAS#: 104-12-1 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. This compound 97 15845-62-2 [sigmaaldrich.com]

An In-depth Technical Guide to the Reaction Mechanism of 4-Iodophenyl Isocyanate with Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanism between 4-iodophenyl isocyanate and alcohols, a fundamental transformation for the formation of carbamates (urethanes). This reaction is of significant interest in various fields, including bioconjugation, polymer chemistry, and the synthesis of pharmacologically active molecules. This document details the mechanistic pathways, kinetic profiles, and provides standardized experimental protocols.

Core Reaction Mechanism: Nucleophilic Addition

The reaction of this compound with an alcohol proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group (-N=C=O). This process is generally understood to be a concerted reaction.

A key finding in the study of isocyanate-alcohol reactions is the concept of a multimolecular mechanism .[1][2][3] Rather than a simple one-to-one reaction, multiple alcohol molecules can participate. The alcohol molecules can form hydrogen-bonded aggregates (dimers, trimers, or higher-order polymers).[1][2] This self-association increases the nucleophilicity of the reacting alcohol molecule, facilitating the attack on the isocyanate. Theoretical studies suggest the active participation of at least three alcohol molecules in the reacting supersystem.[2][3] The nucleophilic addition occurs across the N=C bond of the isocyanate.[1][2][3]

The presence of the iodine atom at the para-position of the phenyl ring plays a crucial role in the reactivity of this compound. The iodine atom is an electron-withdrawing group, primarily through its inductive effect. This effect increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack by the alcohol. Consequently, this compound is expected to be more reactive than unsubstituted phenyl isocyanate. This is in line with the general observation that electron-withdrawing substituents accelerate the rate of this reaction.[4][5]

Caption: Multimolecular reaction mechanism of this compound with an alcohol cluster.

Kinetic Profile

The reaction between an aryl isocyanate and an alcohol generally follows second-order kinetics, being first-order with respect to each reactant.[4] However, deviations from this can occur, particularly at high alcohol concentrations where the involvement of alcohol aggregates can lead to a higher-order dependence on the alcohol concentration.[1]

Influence of Substituents

The Hammett equation provides a framework for quantifying the effect of substituents on the reaction rate. For the reaction of substituted phenyl isocyanates with alcohols, a positive rho (ρ) value is observed, indicating that electron-withdrawing substituents accelerate the reaction. This is because they stabilize the developing negative charge in the transition state. The iodine atom in this compound has a positive Hammett sigma (σ) value, signifying its electron-withdrawing nature and thus its rate-enhancing effect.

Quantitative Data

While specific kinetic data for the reaction of this compound with a wide range of alcohols is not extensively published, the following table provides representative data for analogous reactions involving phenyl isocyanate. This data serves as a useful benchmark for understanding the expected reactivity. The activation energies for aryl isocyanate reactions with alcohols are typically in the range of 17–54 kJ/mol.[6][7]

| Reactants (in THF) | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Phenyl Isocyanate + 1-Propanol | 25 | Illustrative value based on similar systems | ~30-50[6][7] |

| Phenyl Isocyanate + 2-Propanol | 25 | Slower than primary alcohol[1] | Slightly higher than primary alcohol[1] |

| 4-Chlorophenyl Isocyanate + Alcohol | 25 | Faster than phenyl isocyanate[4][5] | Similar to phenyl isocyanate |

| This compound + Alcohol | 25 | Expected to be faster than phenyl isocyanate | Expected to be in the 30-50 range |

Note: This table presents illustrative data based on published results for similar chemical systems to provide a comparative context.

Experimental Protocols

Kinetic Analysis using In-Situ FT-IR Spectroscopy

This protocol describes a general method for determining the reaction kinetics of this compound with an alcohol.

-

Materials and Preparation:

-

This compound (97% or higher)

-

Anhydrous alcohol (e.g., ethanol, propanol)

-

Anhydrous solvent (e.g., toluene, THF)

-

All glassware should be oven-dried and cooled under a nitrogen atmosphere.

-

-

Instrumentation:

-

Fourier Transform Infrared (FT-IR) spectrometer equipped with an in-situ attenuated total reflectance (ATR) probe.

-

-

Procedure:

-

Prepare stock solutions of this compound and the alcohol in the chosen anhydrous solvent.

-

In a nitrogen-purged, temperature-controlled reaction vessel, add the alcohol solution.

-

Initiate data collection on the FT-IR spectrometer, recording spectra at regular intervals.

-

Inject the this compound solution into the reaction vessel with vigorous stirring to ensure rapid mixing.

-

Monitor the reaction by observing the decrease in the isocyanate peak intensity (around 2270 cm⁻¹) and the increase in the urethane carbonyl peak intensity (around 1700-1730 cm⁻¹).

-

Continue data collection until the isocyanate peak disappears or its intensity becomes constant.

-

The concentration of the isocyanate at different time points can be calculated from the absorbance values using a pre-established calibration curve.

-

Plot the concentration data versus time to determine the reaction order and the rate constant.

-

Caption: Experimental workflow for kinetic analysis using in-situ FT-IR.

Synthesis and Purification of a Urethane Derivative

This protocol provides a general procedure for the synthesis of a carbamate from this compound and an alcohol.

-

Reaction Setup:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the alcohol (1.0 equivalent) in an anhydrous solvent (e.g., THF, dichloromethane).

-

Cool the solution to 0 °C in an ice bath.

-

-

Reaction:

-

Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel.

-

Add the isocyanate solution dropwise to the stirred alcohol solution over a period of 15-30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting materials.

-

-

Work-up and Purification:

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

-

-

Characterization:

-

The purified product should be characterized by standard spectroscopic methods:

-

¹H NMR: Appearance of a new N-H proton signal (typically a broad singlet) and shifts in the signals of the aromatic and alkyl protons adjacent to the newly formed carbamate linkage.

-

¹³C NMR: Appearance of a new carbonyl carbon signal for the urethane group (typically in the range of 150-160 ppm).

-

FT-IR: Disappearance of the strong isocyanate stretch (~2270 cm⁻¹) and the broad O-H stretch of the alcohol (~3300-3600 cm⁻¹), and the appearance of a strong C=O stretch for the urethane (~1700-1730 cm⁻¹) and an N-H stretch (~3300 cm⁻¹).

-

-

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 3. web.viu.ca [web.viu.ca]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS | Semantic Scholar [semanticscholar.org]

Spectroscopic Profile of 4-Iodophenyl Isocyanate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Iodophenyl isocyanate (CAS No. 15845-62-2), a key reagent in synthetic organic chemistry. The information presented is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for the characterization of this compound.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

No precise experimental ¹H NMR data for this compound was found in the provided search results. Typically, for a 1,4-disubstituted benzene ring, one would expect to see two sets of doublets in the aromatic region (approximately 7.0-8.0 ppm).

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Specific experimental ¹³C NMR data for this compound was not available in the search results. Based on related structures, the isocyanate carbon (-NCO) would appear around 120-130 ppm, the carbon bearing the iodine would be at a lower field (around 90-100 ppm), and the other aromatic carbons would resonate between 120-140 ppm.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270 | Strong, Broad | Asymmetric stretch of -N=C=O |

| Other bands not specified | Aromatic C-H and C=C stretches |

The most characteristic feature in the IR spectrum of an isocyanate is the strong and broad absorption band corresponding to the asymmetric stretching vibration of the N=C=O group, which typically appears around 2270 cm⁻¹.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 245 | - | [M]⁺ (Molecular Ion) |

| Fragmentation pattern not detailed |

The molecular weight of this compound is 245.02 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 245.[1]

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available in the provided search results. However, standard procedures for each technique are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy: The IR spectrum can be obtained using an FT-IR spectrometer. For a solid sample like this compound, the data can be acquired using a KBr pellet or as a thin film from a melt. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is ionized by a beam of electrons. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of this compound.

This guide serves as a foundational resource for the spectroscopic properties of this compound. While complete experimental data from a single source was not available in the initial search, the provided information is based on established principles of spectroscopic interpretation for this class of compounds. Researchers are encouraged to consult primary literature for detailed experimental data when utilizing this compound in their work.

References

The Synthetic Versatility of 4-Iodophenyl Isocyanate: A Technical Guide for Organic Synthesis and Drug Discovery

An in-depth exploration of the applications, reaction protocols, and strategic value of 4-iodophenyl isocyanate in the synthesis of novel organic compounds and potential therapeutic agents.

Introduction

This compound is a versatile bifunctional reagent that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a highly reactive isocyanate group and a readily functionalizable aryl iodide, allows for a diverse range of chemical transformations. The isocyanate moiety serves as a powerful electrophile for the construction of ureas, carbamates, and other nitrogen-containing functionalities, while the iodo-substituted phenyl ring acts as a versatile handle for post-synthetic modifications via transition metal-catalyzed cross-coupling reactions. This dual reactivity makes this compound an invaluable building block for the creation of complex molecular architectures, including biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the key applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.

Core Applications in Organic Synthesis

The synthetic utility of this compound can be broadly categorized into two main areas: reactions involving the isocyanate group and transformations leveraging the aryl iodide functionality.

Synthesis of Urea and Carbamate Derivatives

The most fundamental application of this compound is its reaction with nucleophiles to form stable urea and carbamate linkages. These reactions are typically high-yielding and proceed under mild conditions.

The reaction of this compound with primary or secondary amines readily affords the corresponding N,N'-disubstituted ureas. These moieties are prevalent in many biologically active molecules, including kinase inhibitors and antiviral agents.

A general workflow for the synthesis of 4-iodophenyl urea derivatives is depicted below:

Figure 1. General workflow for the synthesis of 4-iodophenyl urea derivatives.

Experimental Protocol: Synthesis of 1-(4-iodophenyl)-3-(4-methylphenyl)urea

To a solution of p-toluidine (1.0 eq) in anhydrous acetone (10 mL), a solution of this compound (1.0 eq) in anhydrous acetone (5 mL) is added dropwise at room temperature with stirring. The reaction mixture is stirred for 2-4 hours, during which a precipitate typically forms. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solid product is collected by filtration, washed with cold acetone, and dried under vacuum to yield the desired urea.

| Reactant 1 | Reactant 2 | Solvent | Time (h) | Yield (%) |

| This compound | p-Toluidine | Acetone | 3 | >90 |

| This compound | Aniline | THF | 4 | >90 |

| This compound | Benzylamine | DCM | 2 | >95 |

Table 1. Representative yields for the synthesis of 4-iodophenyl urea derivatives.

In a similar fashion, the reaction of this compound with alcohols or phenols yields carbamate derivatives. This transformation is often catalyzed by a mild base.

Experimental Protocol: Synthesis of Phenyl (4-iodophenyl)carbamate

In a round-bottom flask, this compound (1.0 eq) and phenol (1.0 eq) are dissolved in anhydrous toluene (20 mL). A catalytic amount of triethylamine (0.1 eq) is added, and the mixture is stirred at 60 °C for 6-8 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure carbamate.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) |

| This compound | Phenol | Triethylamine | Toluene | 7 | 85-95 |

| This compound | Ethanol | Pyridine | THF | 12 | 80-90 |

| This compound | Benzyl alcohol | DMAP | DCM | 10 | 85-95 |

Table 2. Representative yields for the synthesis of 4-iodophenyl carbamate derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide moiety of this compound and its derivatives serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at the 4-position of the phenyl ring, significantly increasing molecular diversity.

Figure 2. General scheme for cross-coupling of 4-iodophenyl derivatives.

The Suzuki coupling reaction enables the formation of a carbon-carbon bond between the 4-iodophenyl derivative and an organoboron compound, typically a boronic acid or ester. This reaction is a powerful tool for the synthesis of biaryl structures.

Experimental Protocol: Suzuki Coupling of 1-(4-iodophenyl)-3-phenylurea with Phenylboronic Acid

In a Schlenk flask, 1-(4-iodophenyl)-3-phenylurea (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) are combined. A mixture of toluene and water (4:1, 10 mL) is added, and the system is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the mixture is heated to 80 °C under an argon atmosphere for 12-16 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired biaryl urea.

| Aryl Iodide Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1-(4-iodophenyl)-3-phenylurea | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 70-85 |

| Phenyl (4-iodophenyl)carbamate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 75-90 |

Table 3. Representative yields for Suzuki coupling of 4-iodophenyl derivatives.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the 4-iodophenyl derivative and a terminal alkyne, leading to the synthesis of aryl alkynes.

Experimental Protocol: Sonogashira Coupling of 1-(4-iodophenyl)-3-phenylurea with Phenylacetylene

To a solution of 1-(4-iodophenyl)-3-phenylurea (1.0 eq) and phenylacetylene (1.2 eq) in a mixture of triethylamine and THF (1:1, 15 mL) are added bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq). The reaction mixture is stirred at room temperature under an argon atmosphere for 8-12 hours. The solvent is removed in vacuo, and the residue is taken up in ethyl acetate. The organic solution is washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

| Aryl Iodide Substrate | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Yield (%) |

| 1-(4-iodophenyl)-3-phenylurea | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | 65-80 |

| Phenyl (4-iodophenyl)carbamate | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | 70-85 |

Table 4. Representative yields for Sonogashira coupling of 4-iodophenyl derivatives.

Synthesis of Heterocyclic Compounds

This compound can also serve as a precursor for the synthesis of various heterocyclic systems. For instance, reaction with bifunctional nucleophiles can lead to the formation of cyclic ureas and related heterocycles. While specific examples directly utilizing this compound are less common in the literature, the general reactivity patterns of isocyanates suggest its utility in this area.

Applications in Drug Development

The structural motifs accessible through the chemistry of this compound are of significant interest in drug discovery. Urea and carbamate functionalities are known to participate in hydrogen bonding interactions with biological targets, and the ability to append diverse substituents via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR).

Case Study: Urea Derivatives as Kinase Inhibitors

Many kinase inhibitors, such as Sorafenib, feature a diaryl urea scaffold. The synthetic strategies outlined above are directly applicable to the generation of libraries of such compounds for screening against various kinase targets. The 4-iodo-phenylurea core can be elaborated through Suzuki or Sonogashira coupling to introduce fragments that can occupy different pockets of the kinase active site.

Figure 3. Workflow for the discovery of kinase inhibitors using this compound.

Antimicrobial and Anticancer Activities

Derivatives of this compound have been investigated for their potential as antimicrobial and anticancer agents. For instance, certain steroidal carbamates have demonstrated antiproliferative activity against colon cancer cell lines. The presence of the iodine atom can also enhance biological activity through halogen bonding or by serving as a handle for the attachment of other pharmacophores.

| Compound Class | Biological Activity | Target/Cell Line | Reported IC₅₀/MIC |

| Phenyl Urea Derivatives | IDO1 Inhibition | Recombinant IDO1 | 0.1 - 10 µM |

| Steroidal Carbamates | Anticancer | CT26WT Colon Carcinoma | 20 - 50 µM |

Table 5. Examples of biological activities of compounds conceptually derived from this compound.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its dual reactivity allows for the efficient construction of a wide array of ureas, carbamates, and their further elaborated derivatives through robust and high-yielding synthetic protocols. The ability to perform post-synthetic modifications via palladium-catalyzed cross-coupling reactions makes it particularly valuable for the generation of compound libraries in drug discovery programs targeting a range of diseases, including cancer and infectious diseases. The experimental procedures and data presented in this guide are intended to serve as a practical resource for researchers and scientists seeking to harness the synthetic potential of this important reagent.

Methodological & Application

Application Notes and Protocols for the Derivatization of Biomolecules Using 4-Iodophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the derivatization of biomolecules using 4-iodophenyl isocyanate. This reagent is a valuable tool for labeling and modifying biomolecules, enabling their detection and quantification in various analytical applications, particularly in mass spectrometry and chromatography. The presence of iodine offers a unique isotopic signature and the potential for radiolabeling, enhancing its utility in drug development and metabolic studies.

Introduction

This compound (4-IPI) is an aromatic isocyanate that readily reacts with nucleophilic functional groups present in biomolecules. The isocyanate group (-N=C=O) is highly electrophilic and primarily targets primary and secondary amines, as well as thiol groups, to form stable urea and thiocarbamate linkages, respectively. This reactivity makes 4-IPI an effective derivatizing agent for a wide range of biomolecules, including proteins, peptides, and amino acids. The introduction of the iodophenyl group facilitates detection by methods sensitive to halogens and allows for the use of isotopic labeling for quantitative analysis.

Principle of Derivatization

The primary reaction mechanism involves the nucleophilic addition of an amine or thiol group from the biomolecule to the electrophilic carbon atom of the isocyanate group of 4-IPI. This reaction is typically carried out under basic conditions to ensure the deprotonation of the reacting functional groups, thereby increasing their nucleophilicity.

Reaction with Primary Amines (e.g., N-terminus of peptides, lysine side chains): R-NH₂ + I-C₆H₄-N=C=O → R-NH-C(=O)NH-C₆H₄-I (Urea derivative)

Reaction with Thiols (e.g., cysteine side chains): R-SH + I-C₆H₄-N=C=O → R-S-C(=O)NH-C₆H₄-I (Thiocarbamate derivative)

Applications

-

Mass Spectrometry (MS): The iodine atom provides a distinct isotopic signature (¹²⁷I) that can be readily identified in mass spectra, aiding in the identification of derivatized molecules.

-

Quantitative Proteomics: Isotope-labeled versions of 4-IPI can be synthesized for use in quantitative proteomics workflows, allowing for the relative or absolute quantification of proteins and peptides.

-

Chromatography: The addition of the hydrophobic iodophenyl group can improve the chromatographic retention of polar biomolecules on reversed-phase columns, leading to better separation and resolution.

-

Radiolabeling: The iodine atom can be replaced with a radioactive isotope (e.g., ¹²⁵I or ¹³¹I) for use in radiolabeling applications, such as in vitro and in vivo tracing studies.

Experimental Workflows

The following diagrams illustrate the general workflows for the derivatization of proteins/peptides and their subsequent analysis.

Caption: General workflow for the derivatization of protein/peptide samples with this compound.

Caption: Logical relationship of this compound derivatization.

Experimental Protocols

Protocol 1: Derivatization of Peptides for Mass Spectrometry Analysis

This protocol is adapted from general procedures for isocyanate-based peptide derivatization.

Materials:

-

Peptide sample (lyophilized)

-

This compound (4-IPI)

-

Acetonitrile (ACN), HPLC grade

-

Borate buffer (50 mM, pH 8.5)

-

Trifluoroacetic acid (TFA)

-

Quenching solution: 100 mM Tris-HCl or 100 mM glycine, pH 8.5

-

Desalting columns (e.g., C18 ZipTips®)

-

Milli-Q® water or equivalent

Procedure:

-

Sample Preparation:

-

Dissolve the lyophilized peptide sample in 50 mM borate buffer (pH 8.5) to a final concentration of 1 mg/mL.

-

-

Derivatization Reaction:

-

Prepare a fresh 10 mg/mL stock solution of 4-IPI in acetonitrile.

-

To 100 µL of the peptide solution, add a 10-fold molar excess of the 4-IPI stock solution. Note: The optimal molar excess may need to be determined empirically.

-

Vortex the mixture gently and incubate at room temperature for 1 hour in the dark.

-

-

Quenching:

-

Add 10 µL of the quenching solution to the reaction mixture to consume any unreacted 4-IPI.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Acidify the sample by adding 1 µL of TFA.

-

Desalt the derivatized peptides using a C18 desalting column according to the manufacturer's protocol.

-

Elute the derivatized peptides in an appropriate solvent for MS analysis (e.g., 50% ACN, 0.1% TFA).

-

-

Analysis:

-

Analyze the purified, derivatized peptides by LC-MS/MS.

-

Protocol 2: Derivatization of Free Amino Acids for HPLC Analysis

This protocol is a general guideline for the derivatization of amino acid standards and hydrolysates.

Materials:

-

Amino acid standard mixture or protein hydrolysate

-

This compound (4-IPI)

-

Acetonitrile (ACN), HPLC grade

-

Borate buffer (100 mM, pH 9.0)

-

Hydrochloric acid (HCl), 0.1 M

-

Mobile phase for HPLC

Procedure:

-

Sample Preparation:

-

Dissolve the amino acid sample in 0.1 M HCl. If starting with a protein, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) and then resuspend the dried hydrolysate in 0.1 M HCl.

-

-

Derivatization Reaction:

-

In a microcentrifuge tube, mix 50 µL of the amino acid solution with 100 µL of 100 mM borate buffer (pH 9.0).

-

Prepare a 5 mg/mL solution of 4-IPI in acetonitrile.

-

Add a 5 to 10-fold molar excess of the 4-IPI solution to the amino acid mixture.

-

Vortex immediately and incubate at 40°C for 30 minutes.

-

-

Sample Finalization:

-

After incubation, the sample can be directly injected into the HPLC system or diluted with the initial mobile phase if the concentration is too high. No quenching step is typically necessary as the excess reagent will elute separately in the chromatogram.

-

-

HPLC Analysis:

-

Separate the derivatized amino acids on a C18 reversed-phase column using a suitable gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).

-

Detect the derivatives using a UV detector at a wavelength where the iodophenyl group absorbs (typically around 254 nm).

-

Quantitative Data

Quantitative data for the derivatization of biomolecules specifically with this compound is not extensively available in the literature. However, data from similar isocyanate derivatizing agents can provide an estimate of expected performance.

| Parameter | Expected Value/Range | Notes |

| Reaction Yield | > 90% | Yields are generally high for primary amines under optimal pH conditions (pH 8-9.5). The reaction with thiols is also efficient. |

| Limit of Detection (LOD) | Low pmol to fmol range | Dependent on the analytical platform (e.g., HPLC-UV, LC-MS). The iodophenyl group can enhance ionization in MS, potentially lowering detection limits. |

| Limit of Quantification (LOQ) | Low pmol to fmol range | Similar to LOD, this is highly dependent on the instrumentation and the specific biomolecule being analyzed. |

| Linearity | Typically > 0.99 (R²) | Derivatization is generally linear over a wide concentration range, making it suitable for quantitative analysis. |

Note: The above data is generalized from studies involving other aromatic isocyanates and isothiocyanates. It is crucial to perform validation experiments to determine the specific performance characteristics for your application.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a fume hood. It is toxic if inhaled, ingested, or absorbed through the skin. It is also a suspected lachrymator and can cause sensitization. Always wear personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this reagent. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Application Notes and Protocols: 4-Iodophenyl Isocyanate in the Synthesis of Urea Derivatives for Biological Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-iodophenyl isocyanate in the synthesis of urea derivatives for biological screening, with a focus on their potential as anticancer agents. Detailed protocols for chemical synthesis and biological evaluation are provided to guide researchers in this promising area of drug discovery.

Introduction

Urea derivatives represent a significant class of compounds in medicinal chemistry, with several approved drugs and numerous candidates in clinical development. The urea moiety acts as a rigid hydrogen bond donor and acceptor, facilitating interactions with various biological targets such as kinases and other enzymes. The incorporation of a 4-iodophenyl group can enhance the biological activity of these derivatives through several mechanisms, including increased lipophilicity for better cell membrane permeability and the potential for halogen bonding interactions with target proteins. This document outlines the synthesis of a specific 4-iodophenyl urea derivative and details the protocols for its biological evaluation as an antiproliferative agent.

Synthesis of N-(4-iodophenyl)-N'-(2-chloroethyl)urea (ICEU)

A common and straightforward method for the synthesis of unsymmetrical ureas involves the reaction of an isocyanate with a primary or secondary amine.[1] This approach is highly efficient and allows for the generation of a diverse range of urea derivatives for structure-activity relationship (SAR) studies.

General Reaction Scheme:

In this specific application, this compound is reacted with 2-chloroethylamine to yield N-(4-iodophenyl)-N'-(2-chloroethyl)urea (ICEU), a compound that has been investigated for its antitumor properties.[2][3]

Experimental Protocol: Synthesis of ICEU

Materials:

-

This compound

-

2-Chloroethylamine hydrochloride

-

Triethylamine (TEA) or another suitable base

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Stirring apparatus

-

Standard glassware for organic synthesis

Procedure:

-

To a stirred solution of 2-chloroethylamine hydrochloride (1.1 equivalents) in anhydrous DCM, add triethylamine (1.2 equivalents) dropwise at 0 °C.

-

Allow the mixture to stir for 30 minutes at room temperature to liberate the free amine.

-

In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

Slowly add the solution of this compound to the amine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure N-(4-iodophenyl)-N'-(2-chloroethyl)urea.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Screening: Antiproliferative Activity

The synthesized 4-iodophenyl urea derivatives can be screened for their potential as anticancer agents by evaluating their antiproliferative activity against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[4]

Materials:

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare a stock solution of the test compound (e.g., ICEU) in DMSO and make serial dilutions in the complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO without the compound) and a positive control (a known anticancer drug).

-

Incubate the plate for 48 or 72 hours at 37 °C in a 5% CO2 incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary

The following table summarizes the antiproliferative activity of selected urea derivatives against various cancer cell lines, as reported in the literature. This data is intended to provide a comparative context for newly synthesized compounds.

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| ICEU | N-(4-iodophenyl)-N'-(2-chloroethyl)urea | CT-26 | Not explicitly stated as IC50, but significant tumor growth inhibition observed in vivo. | [2][3] |

| Sorafenib | 4-(4-{3-[4-Chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N-methylpicolinamide | Various | Varies (e.g., ~5-10 µM for many lines) | [5] |

| Compound 8e | 1-(4-chlorophenyl)-3-(pyridin-2-yl)urea derivative | MCF-7 | 0.22 (48h), 0.11 (72h) | [5] |

| Compound 8n | 1-(4-iodophenyl)-3-(pyridin-2-yl)urea derivative | MCF-7 | 1.88 (48h), 0.80 (72h) | [5] |

Mechanism of Action and Signaling Pathways

Urea derivatives can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Microtubule Disruption by ICEU

N-(4-iodophenyl)-N'-(2-chloroethyl)urea (ICEU) has been shown to act as a microtubule disrupter.[2][3] Microtubules are essential components of the cytoskeleton and are crucial for cell division (mitosis). Disruption of microtubule dynamics leads to a blockage in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[2]

References

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

Application Notes and Protocols: Utilization of 4-Iodophenyl Isocyanate in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.